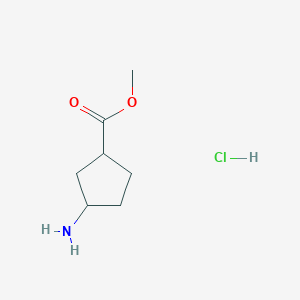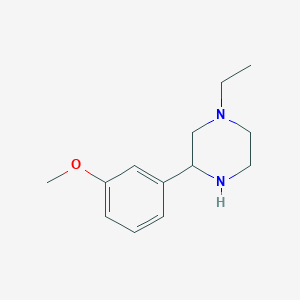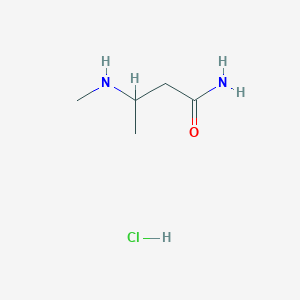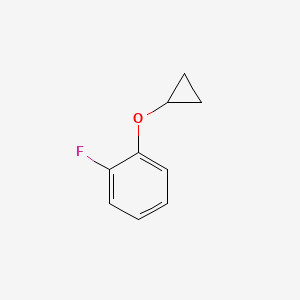![molecular formula C8H16Cl2N2 B1456356 (1S,4S)-2-环丙基-2,5-二氮杂双环[2.2.1]庚烷二盐酸盐 CAS No. 942311-13-9](/img/structure/B1456356.png)
(1S,4S)-2-环丙基-2,5-二氮杂双环[2.2.1]庚烷二盐酸盐
描述
(1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride is a useful research compound. Its molecular formula is C8H16Cl2N2 and its molecular weight is 211.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学
该化合物是一种刚性的哌嗪同系物,在药物化学中得到广泛应用。其结构有利于创造与各种生物靶标相互作用的分子。 例如,它已被用于合成烟碱型乙酰胆碱受体 (nAChRs) 的配体 ,这些受体是治疗阿尔茨海默病和帕金森病等神经退行性疾病的重要靶标。
药物研究
在药物研究中,该化合物的二氮杂双环庚烷骨架难以获得,但由于其在药物开发中的潜力而备受关注 。它可用于创建新的糖肽抗生素,为设计和评估具有改善的抗菌活性的新型化合物提供平台。
不对称催化
该化合物可作为制备用作不对称催化反应催化剂的二氮杂双环庚烷衍生物的前体 。这些反应对于生产具有对映异构体纯净药物开发中重要意义的手性物质至关重要。
有机合成
在有机合成中,该化合物可用于Biginelli反应,这是一种用于合成二氢嘧啶酮 (DHPMs) 的多组分化学反应 。DHPMs 是具有多种药理活性的宝贵化合物,包括钙通道调节和降压作用。
手性配体合成
它可用作合成手性二氮杂双环配体的起始原料。 这些配体适用于制备二铜 (II) 配合物,这些配合物用于各种催化和生物化学应用 。
杂环化学
含氮杂环在药物发现中的重要性突出了杂环合成在制药实验室中的频繁使用。 该化合物为创建各种杂环结构提供了通用的支架,这些结构在开发新的治疗剂中至关重要 。
神经药理学
鉴于其与与 nAChRs 结合的化合物的结构类似,该化合物在神经药理学方面引起了关注。 它可用于开发可能作为开发治疗神经系统疾病药物的先导化合物的类似物和衍生物 。
对映选择性合成
已发现该化合物以中等对映选择性催化反应,有利于 (S) 对映异构体。 这种性质在药物的对映选择性合成中很有价值,在药物的对映选择性合成中,立体化学的控制对于药物的功效和安全性至关重要 。
作用机制
Target of Action
The primary targets of (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[22It is known that this compound can be used as a starting material for the synthesis of chiral diazabicyclic ligands .
Mode of Action
The exact mode of action of (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[22It is known that this compound can be used as a precursor in the preparation of diazabicyclo[221]heptane derivatives as catalysts . These catalysts are applicable in asymmetric catalysis reactions .
Biochemical Pathways
The specific biochemical pathways affected by (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[22It is known that this compound can be used as an organocatalyst in biginelli reaction of aromatic aldehydes with ethyl acetoacetate and urea .
Result of Action
The molecular and cellular effects of (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[22It is known that this compound can be used in the synthesis of chiral diazabicyclic ligands .
生化分析
Biochemical Properties
(1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride plays a significant role in biochemical reactions, particularly as a ligand or catalyst in asymmetric synthesis. It interacts with various enzymes and proteins, facilitating the formation of chiral products. For instance, it can act as a chiral ligand in the preparation of dicopper(II) complexes, which are used in asymmetric catalysis reactions . Additionally, it serves as an organocatalyst in the Biginelli reaction, where it catalyzes the formation of dihydropyrimidinones from aromatic aldehydes, ethyl acetoacetate, and urea .
Cellular Effects
The effects of (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride on cellular processes have been studied in various cell lines. It has demonstrated antiproliferative activity against several tumor cell lines, including cervical cancer (CaSki), breast cancer (MDA-MB-231), and lung cancer (SK-Lu-1) cells . The compound induces apoptosis in these cells through a caspase-dependent pathway without causing necrosis . This selective induction of apoptosis suggests its potential as a therapeutic agent for cancer treatment.
Molecular Mechanism
At the molecular level, (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride exerts its effects through specific binding interactions with biomolecules. It acts as a chiral ligand, forming complexes with metal ions such as copper(II), which are crucial for its catalytic activity . The compound’s ability to induce apoptosis in tumor cells is mediated by its interaction with cellular proteins that regulate the apoptotic pathway, leading to the activation of caspases and subsequent cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and effects of (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride have been evaluated over time. The compound is stable under standard storage conditions and retains its catalytic activity for extended periods . Long-term studies have shown that its antiproliferative effects on tumor cells persist over time, with no significant degradation observed . These findings highlight its potential for sustained therapeutic applications.
Dosage Effects in Animal Models
Studies on the dosage effects of (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride in animal models have revealed a dose-dependent response. At lower doses, the compound exhibits significant antiproliferative activity without causing adverse effects . At higher doses, toxic effects such as weight loss and organ toxicity have been observed . These findings underscore the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
(1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride is involved in metabolic pathways that include interactions with specific enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes biotransformation to form active metabolites These metabolites retain the compound’s antiproliferative properties and contribute to its overall therapeutic effects
Transport and Distribution
The transport and distribution of (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride within cells and tissues are facilitated by specific transporters and binding proteins. Once inside the cell, the compound accumulates in the cytoplasm and interacts with intracellular targets . Its distribution is influenced by factors such as tissue perfusion and cellular uptake mechanisms, which determine its localization and concentration within different tissues.
Subcellular Localization
The subcellular localization of (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic proteins and enzymes . Post-translational modifications and targeting signals may direct it to specific subcellular compartments, enhancing its efficacy in catalyzing biochemical reactions and inducing apoptosis in tumor cells.
属性
IUPAC Name |
(1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2.2ClH/c1-2-7(1)10-5-6-3-8(10)4-9-6;;/h6-9H,1-5H2;2*1H/t6-,8-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJAQUAJOXXJOA-GAGWNIJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3CC2CN3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N2C[C@@H]3C[C@H]2CN3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl pyrazolo[1,5-A]pyrazine-3-carboxylate](/img/structure/B1456274.png)




![{[(2,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1456281.png)



![tert-Butyl 4-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1456288.png)



